N-(1-benzylpyrazol-4-yl)acetamide
Description
N-(1-Benzylpyrazol-4-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a benzyl group at the 1-position and an acetamide moiety at the 4-position. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties.
Properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10(16)14-12-7-13-15(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUUEGXSQMQSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Acetamides
(a) N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (Compound 1, )
- Structural Differences : Unlike N-(1-benzylpyrazol-4-yl)acetamide, this compound has a phenyl ring linked to the pyrazole’s 1-position, with acetamide at the para position of the phenyl group.
- Implications :
- The phenyl-pyrazole system may reduce metabolic stability compared to the benzyl-pyrazole scaffold due to increased aromatic oxidation susceptibility .
- The extended conjugation in the phenyl-substituted derivative could alter electronic properties, affecting binding to targets like kinases or enzymes.
(b) N-(3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (MSH, )
- Structural Differences : Replaces pyrazole with a thiadiazole ring, introducing a sulfur atom and a mercapto group.
- The mercapto group (-SH) may confer antioxidant properties or susceptibility to glutathione conjugation, as seen in methazolamide metabolism .
Benzothiazole-Based Acetamides
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
- Structural Differences : Features a benzothiazole ring with a trifluoromethyl group and a substituted phenylacetamide side chain.
- The methoxyphenyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to pyrazole derivatives.
(b) N-(1,3-Benzothiazol-2-yl)acetamide ()
- Structural Differences : Lacks the benzyl group but retains the benzothiazole core.
- Reduced steric hindrance compared to the benzylpyrazole derivative may improve solubility but decrease target specificity.
Key Comparative Data
Research Findings and Implications
- Biological Activity : Pyrazole derivatives like N-(1-benzylpyrazol-4-yl)acetamide are hypothesized to exhibit kinase inhibition due to pyrazole’s ability to mimic adenine in ATP-binding pockets. Benzothiazole derivatives () may target enzymes with hydrophobic binding pockets due to their enhanced lipophilicity .
- Metabolism : The benzyl group in the target compound is susceptible to cytochrome P450-mediated oxidation, whereas trifluoromethyl groups in benzothiazole derivatives resist metabolic degradation .
- Synthetic Accessibility : Pyrazole-based acetamides () are synthesized via nucleophilic substitution or Suzuki coupling, while benzothiazole derivatives require multi-step heterocyclic ring formation .
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